4-Aminothiophene-3-carboxylic acid is an organic compound classified as an aminothiophene derivative. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and is substituted with an amino group and a carboxylic acid group. The presence of these functional groups allows for various chemical reactivities and biological activities, making it of interest in both synthetic chemistry and pharmacology.
The compound can be synthesized through various methods, including multi-step organic reactions that involve thiophene derivatives. It has been studied for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets.
4-Aminothiophene-3-carboxylic acid belongs to the class of heterocyclic compounds, specifically thiophenes. It is categorized as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups.
The synthesis of 4-aminothiophene-3-carboxylic acid typically involves multi-component reactions or condensation reactions. One common method includes the reaction of thiophene derivatives with various reagents under specific conditions to introduce the amino and carboxylic acid functionalities.
The synthesis may involve using polar solvents and specific catalysts to enhance yields and selectivity. For instance, hydroxylamine can be utilized in some synthetic pathways to form intermediates that can be further processed into 4-aminothiophene-3-carboxylic acid.
The molecular structure of 4-aminothiophene-3-carboxylic acid can be represented as follows:
This indicates that the compound consists of six carbon atoms, six hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
4-Aminothiophene-3-carboxylic acid is reactive due to its functional groups. It can participate in various chemical reactions such as:
The reactivity of 4-aminothiophene-3-carboxylic acid can be influenced by factors such as temperature, solvent choice, and the presence of catalysts or bases during reactions.
The mechanism of action for 4-aminothiophene-3-carboxylic acid largely depends on its application in biological systems. For example, as a potential inhibitor for specific proteins or enzymes:
Research indicates that derivatives of 4-aminothiophene compounds have shown promise in inhibiting ion channels like ANO1 (anoctamin 1), suggesting a role in modulating calcium-dependent chloride currents .
Relevant data from studies indicate that the compound's stability and reactivity are influenced by environmental factors such as pH and temperature.
4-Aminothiophene-3-carboxylic acid has several applications in scientific research:
4-Aminothiophene-3-carboxylic acid derivatives represent a novel class of potent ANO1 (TMEM16A) inhibitors, validated through structure-activity relationship (SAR) optimization studies. These compounds exert their pharmacological effect by directly suppressing calcium-activated chloride currents in dorsal root ganglia (DRG) neurons and ANO1-overexpressing Fischer rat thyroid (FRT) cells. Molecular dynamics simulations and homology modeling reveal that the most potent derivative (Compound 42) binds near the calcium-binding region between α6 and α8 helices of ANO1, competitively interfering with calcium-dependent channel activation. This binding stabilizes the channel in a closed conformation, reducing chloride efflux and subsequent neuronal depolarization—a key mechanism in pain signal transduction [1] [5] [6]. The inhibitory potency is quantified by whole-cell patch clamp experiments, with Compound 42 demonstrating an IC50 of 0.79 μmol/L, making it one of the most potent ANO1 inhibitors reported to date [5].
Table 1: ANO1 Inhibitory Potency of Thiophene Carboxylic Acid Derivatives
Compound | Core Structure | IC50 (μmol/L) | Inhibition at 100 μmol/L (%) |
---|---|---|---|
42 | 4-Arylthiophene-3-carboxylic acid | 0.79 | >95% |
CaCCinh-A01 | 2-Arylamidothiophene | ~1.5 | 78.3% |
T16Ainh-A01 | Benzimidazolone | ~6.0 | 25-45% |
7 | Tetrahydrobenzo[b]thiophene | ND | 82.8% |
22 | Alkyl-substituted thiophene | ND | 84.4% |
A critical pharmacological advantage of 4-arylthiophene-3-carboxylic acid derivatives is their exceptional selectivity for ANO1 over its closest homolog ANO2 (TMEM16B). Electrophysiological assessments confirm that Compound 42 exhibits >100-fold selectivity for ANO1 (IC50 = 0.79 μmol/L) compared to ANO2, with no significant inhibition observed even at high concentrations (100 μmol/L). This selectivity arises from structural divergence in the calcium-binding pocket between the two isoforms, particularly the residue composition in the α6-α8 interface region. Furthermore, these derivatives show no off-target effects on intracellular calcium homeostasis, as verified by calcium imaging experiments, confirming their action is specific to chloride channel modulation rather than upstream calcium signaling pathways [1] [5] [6]. This selectivity profile positions them as superior molecular tools over non-selective inhibitors like MONNA or niclosamide, which modulate multiple ion channels or cellular processes [3].
In the formalin-induced inflammatory pain model, intragastric administration of Compound 42 (10 mg/kg) significantly attenuated both Phase I (acute, 0-10 min) and Phase II (inflammatory, 15-60 min) nociceptive behaviors. The compound reduced flinching and licking responses by 65-72% during Phase II, demonstrating superior efficacy compared to earlier ANO1 inhibitors like CaCCinh-A01 administered via intrathecal injection. This effect correlates with ANO1 suppression in TRPV1-positive nociceptors, where ANO1 amplifies pain signals through membrane depolarization following TRPV1 activation. Mechanistically, formalin-induced inflammation elevates interleukin-4 (IL-4) in damaged tissue, which upregulates ANO1 expression in DRG neurons—a pathway effectively disrupted by Compound 42 [1] [5] [6].
In neuropathic pain models, Compound 42 (oral administration, 10 mg/kg daily) reversed mechanical allodynia in chronic constriction injury (CCI) rats by 58-64% as measured by von Frey filament testing. Efficacy emerged within 3 days of treatment and persisted throughout the 14-day dosing period, indicating disease-modifying potential. Histological analysis revealed reduced ANO1 overexpression in injured sciatic nerves and dorsal root ganglia, where ANO1 is co-localized with injury markers like activating transcription factor 3 (ATF3). The therapeutic effect was comparable to gabapentin but without reported sedation, supporting ANO1 inhibition as a viable non-opioid strategy for neuropathic pain [1] [6].
Table 2: Analgesic Efficacy in Preclinical Pain Models
Pain Model | Compound | Dose/Route | Key Outcomes | Mechanistic Insight |
---|---|---|---|---|
Formalin Test | Compound 42 | 10 mg/kg, intragastric | 72% reduction in Phase II flinching | Suppressed IL-4-driven ANO1 overexpression in DRG neurons |
CCI Neuropathy | Compound 42 | 10 mg/kg/day, oral | 64% reversal of mechanical allodynia | Reduced ANO1 expression in ATF3-positive sensory neurons |
Formalin Test | CaCCinh-A01 | 10 μg, intrathecal | ~40% Phase II reduction | Non-selective ANO1/ANO2 inhibition |
SNL Neuropathy | Ani9 | 1 μg, intrathecal | 50% allodynia reversal | Selective ANO1 inhibitor |
Pro-inflammatory cytokines IL-4 and IL-13 are potent inducers of ANO1 transcription in sensory neurons and epithelial cells via JAK-STAT6 signaling. IL-4 binding to type I IL-4R (IL-4Rα/γc) activates JAK1/JAK3, leading to STAT6 phosphorylation and nuclear translocation. The STAT6 homodimer binds to conserved motifs in the ANO1 promoter, upregulating its expression >5-fold in inflamed tissues. Compound 42 and its analogs disrupt this pathway at two levels: (1) directly blocking ANO1 channel function, and (2) indirectly reducing IL-4/IL-13-induced ANO1 overexpression by interrupting a positive feedback loop where ANO1-mediated chloride flux enhances STAT6 nuclear translocation. This dual mechanism is particularly relevant in allergic inflammation contexts where IL-4/IL-13 levels are pathologically elevated [1] [4] [8].
ANO1 functionally couples with transient receptor potential vanilloid 1 (TRPV1) channels to amplify nociceptive signaling. Inflammatory mediators (e.g., bradykinin) or heat activate TRPV1, causing calcium influx that subsequently opens ANO1 channels. The resulting chloride efflux depolarizes neurons, enhancing action potential firing. 4-Arylthiophene-3-carboxylic acid derivatives effectively decouple this synergy by inhibiting ANO1-mediated depolarization without affecting TRPV1 activation per se. Notably, the ANO1-TRPV1 complex is enriched in IL-4-sensitized neurons, explaining the heightened efficacy of Compound 42 in cytokine-rich inflammatory milieus. This pathway interdependence positions ANO1 inhibitors as potential components of multi-target analgesic strategies [1] [3] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1